molecular formula C29H16O7 B1228740 5-Carboxynaphthofluorescein

5-Carboxynaphthofluorescein

Cat. No. B1228740
M. Wt: 476.4 g/mol
InChI Key: JQVIDJJOHLALHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-carboxynaphthofluorescein is a carboxynaphthofluorescein compound having a carboxy substituent at the 5-position. It has a role as a fluorochrome. It derives from a fluorescein.

Scientific Research Applications

Synthesis and Optical Properties

5-Carboxynaphthofluorescein (5-CNF) is notable for its use in synthesizing pH-sensitive fluorophores. Hammershøj et al. (2017) reported the synthesis of 5-carboxy-seminaphthofluoresceins (5-carboxy-SNAFLs), a derivative of 5-CNF, which exhibits pH sensitivity and emits light in the deep-red to near-infrared region, making it useful for biological applications (Hammershøj et al., 2017).

pH Measurement and Imaging

Xia et al. (2019) demonstrated the modification of 5-carboxyfluorescein (a form of 5-CNF) with arginine-rich cell-penetrating peptides for intracellular pH imaging. This modification enhances its solubility, membrane permeability, and enables specific organelle targeting, useful in monitoring intracellular pH fluctuations (Xia et al., 2019).

Bioconjugation and Immobilization

Bidmanová et al. (2012) explored the conjugation of 5(6)-carboxynaphthofluorescein with bovine serum albumin for optical pH sensing. This approach enables the immobilization of pH indicators in sensors, applicable in various fields like bioprocessing and environmental monitoring (Bidmanová et al., 2012).

Chemical Analysis

Mukherjee and Karnes (1996) utilized this compound in the analytical method for quantifying γ-(cholesteryloxy)butyric acid, demonstrating its application in high-performance liquid chromatography with laser-induced fluorescence detection (Mukherjee & Karnes, 1996).

Serotonin Quantification

Qi et al. (2009) used 5-carboxyfluorescein N-succinimidyl ester for the quantification of serotonin in rat proximal colon, illustrating its role in biomedical research and pharmaceutical therapy (Qi et al., 2009).

Peroxidase-like Catalytic Activity

Hu et al. (2017) identified the intrinsic peroxidase-like catalytic activity of 5-Carboxyfluorescein, which can be used for biomimetic synthesis of nanostructured polymers like polyaniline nanoplatelets (Hu et al., 2017).

properties

Molecular Formula

C29H16O7

Molecular Weight

476.4 g/mol

IUPAC Name

4-(7-hydroxy-19-oxo-2-oxapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1(22),3(12),4(9),5,7,10,13,15,17,20-decaen-13-yl)benzene-1,3-dicarboxylic acid

InChI

InChI=1S/C29H16O7/c30-17-4-9-19-14(11-17)1-7-22-25(21-6-3-16(28(32)33)13-24(21)29(34)35)23-8-2-15-12-18(31)5-10-20(15)27(23)36-26(19)22/h1-13,30H,(H,32,33)(H,34,35)

InChI Key

JQVIDJJOHLALHF-UHFFFAOYSA-N

SMILES

C1=CC2=C(C3=C(C4=C(C=C3)C=C(C=C4)O)OC2=C5C1=CC(=O)C=C5)C6=C(C=C(C=C6)C(=O)O)C(=O)O

Canonical SMILES

C1=CC2=C(C3=C(C4=C(C=C3)C=C(C=C4)O)OC2=C5C1=CC(=O)C=C5)C6=C(C=C(C=C6)C(=O)O)C(=O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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